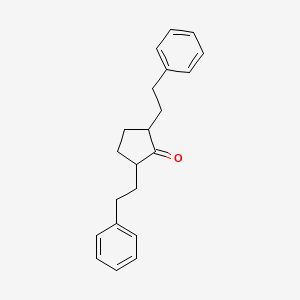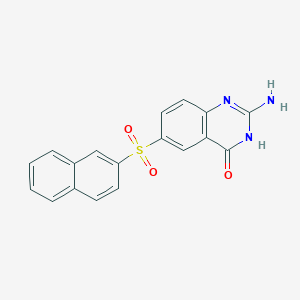![molecular formula C13H8N4O10 B14650263 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol CAS No. 52751-59-4](/img/structure/B14650263.png)
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol is a complex organic compound characterized by the presence of multiple nitro groups and hydroxyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common method involves the nitration of phenolic compounds followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where phenolic precursors are treated with nitrating agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which affects cellular energy production . This mechanism is similar to that of other dinitrophenol compounds, which uncouple oxidative phosphorylation in mitochondria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares similar protonophore activity and is used in biochemical studies.
4-Hydroxy-3,5-dinitrophenylacetic acid: Another dinitrophenol derivative with similar chemical properties.
Eigenschaften
CAS-Nummer |
52751-59-4 |
|---|---|
Molekularformel |
C13H8N4O10 |
Molekulargewicht |
380.22 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol |
InChI |
InChI=1S/C13H8N4O10/c18-12-8(14(20)21)2-6(3-9(12)15(22)23)1-7-4-10(16(24)25)13(19)11(5-7)17(26)27/h2-5,18-19H,1H2 |
InChI-Schlüssel |
HWPJOGXDDWSUFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



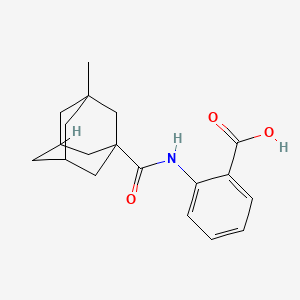
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
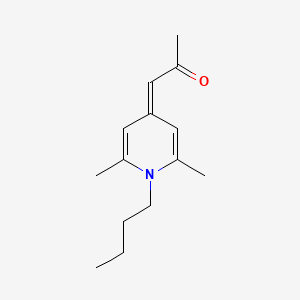
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
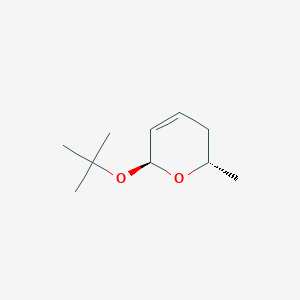
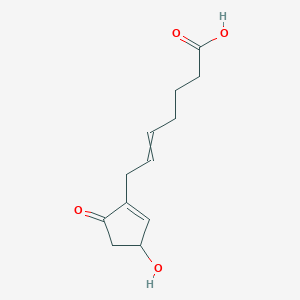

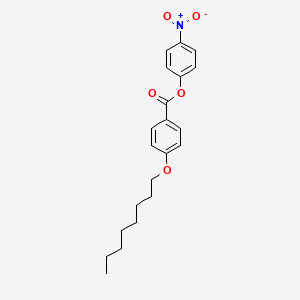
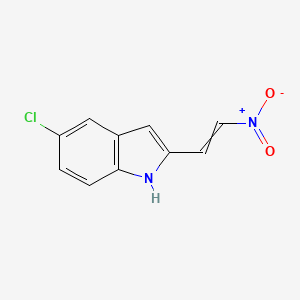
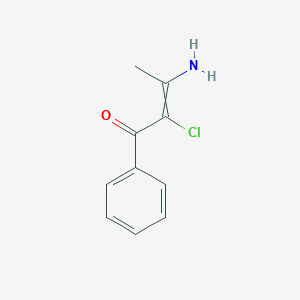
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
